molecular formula C8H11NO4S B14840999 N-(5-Hydroxy-2-methoxyphenyl)methanesulfonamide

N-(5-Hydroxy-2-methoxyphenyl)methanesulfonamide

Cat. No.: B14840999
M. Wt: 217.24 g/mol
InChI Key: GRWMNPQPGHFTJU-UHFFFAOYSA-N
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Description

N-(5-Hydroxy-2-methoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H11NO4S and a molecular weight of 217.244 g/mol This compound is characterized by the presence of a methanesulfonamide group attached to a hydroxy-methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Hydroxy-2-methoxyphenyl)methanesulfonamide typically involves the reaction of 5-hydroxy-2-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Hydroxy-2-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Hydroxy-2-methoxyphenyl)methanesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Hydroxy-2-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Hydroxy-2-methoxyphenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

N-(5-hydroxy-2-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H11NO4S/c1-13-8-4-3-6(10)5-7(8)9-14(2,11)12/h3-5,9-10H,1-2H3

InChI Key

GRWMNPQPGHFTJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)O)NS(=O)(=O)C

Origin of Product

United States

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